molecular formula C11H11NO B12094559 3-Cyclobutoxy-benzonitrile

3-Cyclobutoxy-benzonitrile

Cat. No.: B12094559
M. Wt: 173.21 g/mol
InChI Key: HFIPSHHSDUNLJJ-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-benzonitrile: (CAS#: 1198223-02-7) is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . It features a nitrile group (–CN) attached to a benzene ring, along with a cyclobutoxy (cyclobutyl ether) substituent.

Preparation Methods

Synthetic Routes:

The synthesis of 3-Cyclobutoxy-benzonitrile involves several methods. One common approach is the reaction between 3-bromobenzonitrile and cyclobutanol under appropriate conditions. The bromine atom in 3-bromobenzonitrile is replaced by the cyclobutoxy group, yielding the desired compound.

Industrial Production:

While specific industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide a foundation for potential large-scale processes.

Chemical Reactions Analysis

3-Cyclobutoxy-benzonitrile can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles (e.g., hydroxide, alkoxides, or amines).

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the nitrile group to a carboxylic acid) or reduction (e.g., converting the nitrile to an amine).

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclobutoxy-benzonitrile finds applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Researchers explore its potential as a pharmacophore or scaffold for drug development.

    Industry: It may have applications in materials science or as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism by which 3-Cyclobutoxy-benzonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare 3-Cyclobutoxy-benzonitrile with structurally related compounds. Its uniqueness lies in the combination of the benzene ring, nitrile group, and cyclobutoxy substituent.

Similar Compounds:

  • 3-Cyclobutoxy-benzaldehyde
  • 3-Cyclobutoxy-benzoic acid

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclobutyloxybenzonitrile

InChI

InChI=1S/C11H11NO/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2

InChI Key

HFIPSHHSDUNLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)C#N

Origin of Product

United States

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